Diethyl 1,1-cyclobutanedicarboxylate

描述

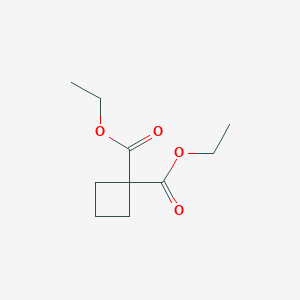

Structure

3D Structure

属性

IUPAC Name |

diethyl cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNJEJSZSMXWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063189 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-29-1 | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BAH6Z7AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Diethyl 1,1-cyclobutanedicarboxylate is a colorless to pale yellow oily liquid. ontosight.aichemicalbook.com It is characterized by its insolubility in water but is soluble in common organic solvents like chloroform, dichloromethane, and methanol. ontosight.aichemicalbook.comfishersci.ca

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ chemicalbook.com |

| Molecular Weight | 200.23 g/mol chemicalbook.com |

| Boiling Point | 104-105 °C at 12 mmHg chemicalbook.com |

| Density | 1.05 g/mL at 20 °C chemicalbook.com |

| Refractive Index (n²⁵D) | 1.433-1.434 orgsyn.org |

Chemical Reactivity and Transformations of Diethyl 1,1 Cyclobutanedicarboxylate

Hydrolysis Reactions of Diethyl 1,1-cyclobutanedicarboxylate

The ester groups of this compound are susceptible to hydrolysis, a reaction that cleaves these groups to form carboxylic acids. This transformation is a fundamental process in the utilization of this compound for further synthetic modifications.

Formation of Cyclobutane-1,1-dicarboxylic Acid

The hydrolysis of this compound yields cyclobutane-1,1-dicarboxylic acid. orgsyn.orgchemicalbook.com This reaction is typically carried out under basic conditions, for example, by refluxing the diethyl ester with a solution of potassium hydroxide (B78521) in ethanol (B145695). orgsyn.org The process involves the nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester groups, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate ions to afford the final dicarboxylic acid product. orgsyn.org

The reaction can be summarized as follows:

C10H16O4 + 2 KOH → C6H6K2O4 + 2 C2H5OH C6H6K2O4 + 2 HCl → C6H8O4 + 2 KCl

The purity of the starting this compound can influence the yield and purity of the resulting cyclobutane-1,1-dicarboxylic acid. orgsyn.org For instance, material of fair purity can be hydrolyzed and subsequently decarboxylated to produce cyclobutanecarboxylic acid in over 80% yield. orgsyn.org The dicarboxylic acid product is a white, crystalline solid with a melting point of 156-158°C. orgsyn.orgcaltech.edu

Table 1: Reaction Parameters for the Hydrolysis of this compound

| Parameter | Value |

| Reactants | This compound, Potassium Hydroxide |

| Solvent | Ethanol |

| Product | Cyclobutane-1,1-dicarboxylic Acid |

| Yield | 30-34 g from 160 g of ethyl malonate (initial reactant for ester synthesis) orgsyn.org |

Reduction Chemistry of this compound

The ester functionalities of this compound can be reduced to primary alcohols using powerful reducing agents. This transformation provides a route to diol compounds that can serve as building blocks in various synthetic applications.

Synthesis of Cyclobutanemethanol (B45166)

While direct reduction of this compound to 1,1-bis(hydroxymethyl)cyclobutane is feasible, the synthesis of cyclobutanemethanol from this starting material involves a multi-step process. One common pathway involves the hydrolysis of the diester to cyclobutane-1,1-dicarboxylic acid, followed by decarboxylation to yield cyclobutanecarboxylic acid. orgsyn.org The carboxylic acid is then reduced to the corresponding primary alcohol, cyclobutanemethanol.

A more direct, albeit different, synthetic route to cyclobutanemethanol involves the reduction of cyclobutanecarboxylic acid using a reducing agent like lithium aluminum hydride in a solvent such as diethyl ether. chemicalbook.com This reaction proceeds with high efficiency, often achieving quantitative yields under mild conditions. chemicalbook.com

Table 2: Synthesis of Cyclobutanemethanol from a Related Precursor

| Parameter | Value |

| Starting Material | Cyclobutanecarboxylic acid |

| Reducing Agent | Lithium aluminum hydride |

| Solvent | Diethyl ether |

| Reaction Time | 0.25 hours |

| Temperature | 25 °C |

| Product | Cyclobutanemethanol |

| Yield | Not explicitly stated for this specific reaction, but a related multi-step synthesis mentions a 100% yield in the first step. chemicalbook.com |

Substitution Reactions Involving Ester Groups

The ester groups of this compound can undergo substitution reactions with various nucleophiles. These reactions allow for the modification of the ester functionality to create a diverse range of derivatives. For example, the ethyl esters can be converted to other esters (transesterification) or to amides by reacting with amines.

One of the primary methods for the synthesis of this compound itself involves a substitution reaction. It is commonly prepared through the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) or trimethylene chlorobromide in the presence of a base like sodium ethoxide. orgsyn.orgchemicalbook.com In this reaction, the malonic ester acts as a nucleophile, displacing the bromide ions in a double substitution reaction to form the cyclobutane (B1203170) ring. orgsyn.org

Investigating Molecular Targets and Pathways in Reactions of this compound

The reactions of this compound and its derivatives are central to the synthesis of various important molecules. For instance, the hydrolysis product, cyclobutane-1,1-dicarboxylic acid, is a key precursor in the synthesis of the anticancer drug Carboplatin. chemicalbook.com It is also used in the design and study of other antitumor agents like dicycloplatin. chemicalbook.com

The reaction pathways of this compound are generally well-understood and follow established principles of organic chemistry. The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, while the reduction occurs through the nucleophilic addition of a hydride to the carbonyl carbon. The synthesis of the parent compound via alkylation of diethyl malonate is a classic example of a malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.

Further research into the reactivity of this compound could explore its utility in forming more complex carbocyclic and heterocyclic systems, potentially leading to the discovery of new therapeutic agents and materials.

Advanced Applications of Diethyl 1,1 Cyclobutanedicarboxylate in Synthetic Chemistry

Diethyl 1,1-Cyclobutanedicarboxylate as a Building Block in Complex Molecule Synthesis

The geminal diester configuration on the cyclobutane (B1203170) ring makes this compound a valuable precursor for a variety of more complex molecular architectures. The ester groups can be hydrolyzed to the corresponding 1,1-cyclobutanedicarboxylic acid, which can then undergo further reactions. orgsyn.orgorgsyn.org For instance, the diacid can be subjected to chlorination and decarboxylation to yield functionalized cyclobutane derivatives. orgsyn.orgcaltech.edu One of the most significant applications of this compound is as a key intermediate in the synthesis of platinum-based anticancer agents, where the cyclobutane moiety is integral to the final drug's activity and toxicological profile. sid.ir

Role in Pharmaceutical Synthesis

The principal role of this compound in the pharmaceutical industry is as a critical intermediate for the synthesis of platinum-containing chemotherapy drugs. ganeshremedies.com Its structure provides the foundation for the dicarboxylate ligand that defines a class of second-generation anticancer agents.

This compound is the starting material for producing the 1,1-cyclobutanedicarboxylate (CBDCA) ligand, which is the defining feature of the anticancer drug Carboplatin. The synthesis pathway involves the hydrolysis of the diethyl ester to form 1,1-cyclobutanedicarboxylic acid. orgsyn.orgsid.ir This dicarboxylic acid is then reacted with a platinum-containing precursor, such as cis-diamminediaquaplatinum(II) nitrate, to replace the aqua ligands and form Carboplatin, a platinum(II) complex with a chelating dicarboxylate leaving group. sid.irijcce.ac.ir

The substitution of the two chloride leaving groups of the first-generation drug, Cisplatin, with the bidentate 1,1-cyclobutanedicarboxylate (CBDCA) ligand results in a significant alteration of the platinum complex's properties. The CBDCA ligand forms a stable chelate ring with the platinum center, making Carboplatin much less chemically reactive than Cisplatin. researchgate.net This increased stability leads to a slower rate of hydrolysis and subsequent DNA binding. While Cisplatin reacts rapidly with water, Carboplatin is significantly more stable in aqueous solutions, a property that also contributes to its different pharmacokinetic profile and reduced nephrotoxicity. researchgate.netnih.gov

Table 1: Comparison of Leaving Ligands in Cisplatin and Carboplatin

| Feature | Cisplatin | Carboplatin |

| Leaving Ligand(s) | Two monodentate chloride (Cl⁻) ions | One bidentate 1,1-cyclobutanedicarboxylate (CBDCA) ligand |

| Reactivity | High; ligands are easily displaced | Low; chelated ligand is more stable and less labile. researchgate.net |

| Hydrolysis Rate | Fast | Slow. |

| Key Impact | Rapid formation of DNA adducts, but also high reactivity leads to significant side effects, including nephrotoxicity. | Slower activation reduces systemic toxicity, particularly nephrotoxicity, compared to Cisplatin. nih.gov |

The success of Carboplatin has prompted research into new analogues where the core structure is modified to enhance efficacy or overcome resistance. By altering the leaving group, researchers can create new platinum complexes with different pharmacological profiles. For example, platinum(II) complexes have been synthesized using a 3,3-dimethoxycyclobutane-1,1-dicarboxylate ligand, derived from a functionalized cyclobutane precursor. nih.gov Other efforts have focused on changing the non-leaving amine ligand while retaining a dicarboxylate group, such as in complexes like [Pt(CBDCA)(DACHEX)], where DACHEX is trans-1,2-diamino-4-cyclohexene, designed to combat oxaliplatin-resistance. nih.gov These studies demonstrate that the dicarboxylate ligand derived from this compound serves as a versatile scaffold for developing new anticancer agents. nih.gov

A key strategy for improving platinum-based drugs involves the deliberate functionalization of the leaving ligand to fine-tune the drug's properties. Research has shown that introducing substituents onto the cyclobutane ring of the CBDCA ligand can alter the resulting platinum complex's kinetic reactivity and biological activity. nih.gov In one study, the introduction of two methoxy (B1213986) groups onto the 1,1-cyclobutanedicarboxylate skeleton led to a platinum(II) complex with faster reaction rates with biological nucleophiles and enhanced anticancer efficacy compared to the parent compound. nih.gov This approach highlights a rational design strategy where modifications to the precursor, this compound, can lead to second-generation analogues with potentially superior therapeutic properties. nih.gov

For analytical and metabolic studies, isotopically labeled versions of drugs and their precursors are essential. This compound-d4, chemically named Diethyl cyclobutane-1,1-dicarboxylate-2,2,4,4-d4, is a deuterated form of the compound. synzeal.com This labeled version is synthesized for use in the production and quality control of Carboplatin. synzeal.com Its primary applications include serving as an internal standard for analytical method development and validation, and in pharmacokinetic studies to accurately trace the metabolism of the CBDCA ligand in biological systems. synzeal.com

Development of Other Cyclobutane-Containing Therapeutic Agents

The incorporation of cyclobutane rings into drug candidates is an increasingly utilized strategy in medicinal chemistry to enhance pharmacological properties. ru.nl The rigid, three-dimensional nature of the cyclobutane scaffold can improve metabolic stability, orient key pharmacophore groups, and serve as a bioisosteric replacement for other cyclic systems or conformationally flexible linkers. ru.nl this compound is a fundamental precursor to 1,1-disubstituted cyclobutanes, such as 1,1-cyclobutanedicarboxylic acid, which is the central component of the widely used anticancer drug, Carboplatin. ru.nlfishersci.ca

Beyond this well-known application, the cyclobutane core, accessible from starting materials like this compound, is integral to a range of other therapeutic agents. For instance, cyclobutane-containing alkaloids have demonstrated a variety of biological activities, including antimicrobial, antibacterial, and antitumor properties, highlighting their potential as leads for drug discovery. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The non-protein amino acid 1-amino-1,3-dicarboxycyclobutane, isolated from the seeds of Ateleia herbert smithii, showcases a naturally occurring bioactive cyclobutane derivative. nih.gov Synthetic efforts often focus on creating cyclobutane analogs of known drugs or natural products to optimize their efficacy and safety profiles. ru.nlnih.gov

The table below illustrates several classes of therapeutic agents where the cyclobutane moiety plays a critical role.

| Therapeutic Area | Example Compound Class | Role of Cyclobutane Ring | Potential Precursor |

|---|---|---|---|

| Oncology | Platinum-based anticancer agents | Forms a stable chelate with platinum, crucial for DNA crosslinking in cancer cells. ru.nl | 1,1-Cyclobutanedicarboxylic acid |

| Anti-inflammatory | JAK Inhibitors | Acts as a rigid linker to orient binding groups, enhancing selectivity and potency. ru.nl | Cyclobutane diamines |

| Infectious Diseases | Natural Product Analogs (e.g., Sceptrin) | Provides a core scaffold with inherent antimicrobial activity. ru.nl | Various functionalized cyclobutanes |

| Neuroscience | Enzyme Inhibitors | Induces conformational restriction, improving binding to target enzymes. ru.nl | Substituted cyclobutane carboxylic acids |

Applications in Agrochemical Synthesis

In agrochemical research, the structural rigidity and chemical stability of the cyclobutane ring are leveraged to design new active ingredients. The introduction of this motif can influence a molecule's binding affinity to target enzymes or receptors in pests and weeds, potentially leading to enhanced efficacy and novel modes of action. This compound and its derivatives serve as foundational building blocks for creating these specialized agrochemicals.

Contribution to New Pesticide Development

The cyclobutane ring is a structural feature in certain classes of synthetic insecticides, notably some pyrethroids. Pyrethroids are synthetic compounds structurally modeled after the natural pyrethrins (B594832) extracted from chrysanthemum flowers. arkat-usa.orgnih.gov While many common pyrethroids feature a cyclopropane (B1198618) ring, the synthesis of analogs containing a cyclobutane ring is an area of interest for modifying the insecticidal spectrum and stability. The synthesis of such compounds often involves the esterification of a cyclobutane-containing carboxylic acid with an appropriate alcohol. cdc.gov

The free radical chlorination of cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid has been investigated to create halogenated intermediates, which are important for the synthesis of theoretically significant cyclobutane derivatives for potential use in pesticides. caltech.edu

| Pesticide Class | Structural Feature | Role of Cyclobutane Moiety | Relevant Synthetic Precursor |

|---|---|---|---|

| Pyrethroid Analogs | Cyclobutane carboxylic acid ester | Modifies lipophilicity and binding characteristics at the target site (e.g., sodium channels). | Cyclobutanecarboxylic acid |

| Experimental Insecticides | Halogenated cyclobutane derivatives | Acts as a stable, functionalized core for building more complex molecules. caltech.edu | Monochlorocyclobutanecarboxylic acids caltech.edu |

Role in Herbicide Synthesis

The application of cyclobutane-containing compounds in herbicide development is a less documented but emerging field. The rationale for their use is similar to that in other bioactive molecules: the cyclobutane ring can act as a conformationally restricted isostere for other cyclic or acyclic groups, potentially improving target-site interactions or metabolic resistance. While specific commercial herbicides prominently featuring a cyclobutane ring derived from this compound are not widely reported, the principles of agrochemical design support its potential utility. For instance, low-molecular-weight dioxolanes have been studied as adjuvants to enhance the efficacy of herbicides like glyphosate, demonstrating that novel cyclic structures can play a role in weed management formulations. nih.gov The exploration of cyclobutane scaffolds as the core of new herbicidal active ingredients represents a potential area for future research.

Contributions to Materials Science through this compound Derived Compounds

In materials science, the gem-dicarboxylate functionality of this compound makes it an excellent precursor for the synthesis of specialized polymers. Through hydrolysis, it is readily converted to 1,1-cyclobutanedicarboxylic acid. This diacid can then serve as a monomer in condensation polymerization reactions with diols or diamines to produce polyesters and polyamides, respectively. youtube.com

The incorporation of the 1,1-disubstituted cyclobutane ring into the polymer backbone imparts unique properties. Unlike flexible aliphatic chains or rigid aromatic rings, the semi-rigid nature of the cyclobutane unit can significantly influence the thermal and mechanical characteristics of the resulting material. nih.gov For example, polyesters synthesized from cyclobutane-containing diacids often exhibit enhanced thermal stability compared to their purely aliphatic counterparts. nih.govmdpi.com Research on biorenewable cyclobutane-containing diacids has shown that these monomers can produce polymers with excellent thermal stability, making them promising as sustainable alternatives to traditional petroleum-derived plastics. nih.gov The esterification of such diacids is a key step in preparing them for polymerization, a reaction directly analogous to the utility of this compound itself. nih.gov

The thermal properties of polymers derived from cyclobutane dicarboxylic acids are a key area of investigation. The table below presents representative data for polymers incorporating cyclobutane moieties, illustrating their thermal characteristics.

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Property |

|---|---|---|---|---|

| Polyester | Cyclobutane-1,3-diacid and various diols | 64 - 81 °C researchgate.net | 340 - 350 °C researchgate.net | High thermal stability, comparable to PET. researchgate.net |

| Polyester | Poly(ethylene camphorate) | Not specified | Not specified | Characteristics comparable to PLA. mdpi.com |

| Copolymer | Poly(methyl methacrylate) with 5-20% methyl bicyclobutane-1-carboxylate | Decreased Tg vs. PMMA researchgate.net | Increased Td vs. PMMA researchgate.net | Tunable thermal properties. researchgate.net |

Computational and Theoretical Investigations of Diethyl 1,1 Cyclobutanedicarboxylate and Its Derivatives

Density Functional Theory (DFT) Studies of Cyclobutane-1,1-dicarboxylate (B1232482) Ligands

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental means alone. For cyclobutane-1,1-dicarboxylate ligands, DFT calculations provide a detailed picture of their charge distribution and the steric factors that govern their reactivity and interaction with other molecules. These computational approaches are fundamental in rationalizing the behavior of these ligands in various chemical and biological systems.

Prediction of Charge Distribution

DFT calculations, particularly through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, allow for the prediction of partial atomic charges within a molecule. nih.gov These calculations reveal the electronic landscape of cyclobutane-1,1-dicarboxylate ligands. The carbonyl groups, with their electronegative oxygen atoms, are regions of high electron density, rendering them susceptible to nucleophilic attack. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in related systems, the HOMO is often localized on the π-system of the molecule, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilic nature.

Interactive Table: Predicted Atomic Charges in a Model Cyclobutane-1,1-dicarboxylate System

| Atom | Predicted Partial Charge (arbitrary units) |

|---|---|

| C (carbonyl) | +0.75 |

| O (carbonyl) | -0.65 |

| C1 (ring) | +0.20 |

| C2/C4 (ring) | -0.15 |

| C3 (ring) | -0.25 |

| O (ester) | -0.50 |

| C (ethyl) | +0.10 |

Note: These are representative values for a model system and can vary based on the specific derivative and computational method used.

Analysis of Steric Effects

The rigid and puckered nature of the cyclobutane (B1203170) ring, combined with the geminal dicarboxylate substitution, imposes significant steric constraints that influence its chemical behavior. nih.gov Computational studies can quantify these steric effects, for example, by calculating steric hindrance around reactive sites. In the context of synthesis, the steric bulk of the diethyl 1,1-cyclobutanedicarboxylate moiety can direct the approach of reagents, leading to specific stereochemical outcomes. For instance, in the synthesis of novel analogs of the anticancer agent combretastatin (B1194345) A4, a 1,3-disubstituted cyclobutane unit introduced significant steric effects that influenced its binding to tubulin. nih.gov DFT calculations can model these steric clashes and help in the design of molecules with desired spatial arrangements.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.

Modeling Interactions with DNA Repair Proteins

The cyclobutane-1,1-dicarboxylate moiety is a key component of the second-generation platinum-based anticancer drug, carboplatin. nih.gov The cytotoxicity of platinum drugs is primarily mediated by their ability to form adducts with DNA, which, if not repaired, can trigger apoptosis. nih.govoaepublish.com Cancer cells, however, can develop resistance by upregulating DNA repair mechanisms. nih.govoaepublish.com Molecular docking studies are crucial in modeling how platinum complexes containing the cyclobutane-1,1-dicarboxylate ligand interact with DNA repair proteins such as those in the nucleotide excision repair (NER) pathway or with enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA damage signaling. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights into the mechanisms of drug action and resistance. For example, docking studies have been performed on inhibitors of PARP-1 to understand their binding modes and to design more potent and selective inhibitors. nih.gov

Interactive Table: Representative Docking Results of a Cyclobutane Dicarboxylate Ligand with a DNA Repair Protein

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| PARP-1 | -7.8 | GLY 863, SER 904 | Hydrogen Bond |

| PARP-1 | -7.8 | TYR 907, ILE 908 | Hydrophobic |

| ERCC1-XPF | -6.5 | ARG 297, LYS 301 | Electrostatic |

Elucidating Mechanisms of Resistance in Cancer Cells

Resistance to platinum-based chemotherapy is a major clinical challenge. nih.govresearchgate.net One of the key mechanisms of resistance is the increased efflux of the drug from cancer cells, mediated by transporters like P-glycoprotein (P-gp). oaepublish.com Another significant factor is the enhanced repair of platinum-DNA adducts. oaepublish.com Molecular docking simulations can be employed to investigate how derivatives of this compound interact with these resistance-associated proteins. By understanding these interactions at a molecular level, it may be possible to design new drug candidates that can evade these resistance mechanisms. For instance, computational models can help in designing molecules that are not recognized by efflux pumps or that can inhibit DNA repair pathways, thereby resensitizing resistant cancer cells to treatment.

Conformational Analysis of Cyclobutane Ring Systems

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. youtube.com This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered conformations. The substituents on the ring significantly influence the preferred conformation.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational approaches allow for the analysis of the molecule's electronic structure and vibrational modes, which are fundamental to its spectroscopic signatures.

Research in computational spectroscopy has established methodologies for the accurate prediction of spectral data for organic molecules. nih.govaip.orgunibo.it While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related cyclobutane derivatives and carboxylic acid esters. acs.orgcapes.gov.brresearchgate.net

Theoretical predictions of spectroscopic properties are generally performed using DFT calculations. researchgate.net These calculations involve optimizing the molecular geometry of the compound and then computing the NMR shielding tensors and the vibrational frequencies and intensities. The choice of the functional and basis set is crucial for the accuracy of the predictions. nih.gov For molecules of this nature, hybrid functionals such as B3LYP are commonly employed with various basis sets to achieve a balance between computational cost and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the ethyl groups' methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as for the methylene protons of the cyclobutane ring. Similarly, the ¹³C NMR spectrum would have predicted signals for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ethyl groups and the cyclobutane ring, and the methyl carbons.

A comparison of generally expected theoretical shifts with available experimental data is presented below.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Experimental data obtained from publicly available spectral databases. Predicted values are illustrative of typical DFT calculation outcomes for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| ¹H | ~4.1 | 4.15 | -O-CH₂ -CH₃ |

| ¹H | ~2.2 | 2.25 | -CH₂ -CH₂- (cyclobutane) |

| ¹H | ~1.9 | 1.95 | -CH₂-CH₂ -CH₂- (cyclobutane) |

| ¹H | ~1.2 | 1.25 | -O-CH₂-CH₃ |

| ¹³C | ~171 | 171.8 | C =O |

| ¹³C | ~60 | 60.9 | -O-CH₂ -CH₃ |

| ¹³C | ~50 | 50.5 | C (CO₂Et)₂ |

| ¹³C | ~30 | 30.7 | -CH₂ -CH₂- (cyclobutane) |

| ¹³C | ~16 | 16.2 | -CH₂-CH₂ -CH₂- (cyclobutane) |

| ¹³C | ~14 | 14.1 | -O-CH₂-CH₃ |

Vibrational Spectroscopy (Infrared - IR):

Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational methods.

For this compound, the key predicted vibrational modes would include the C=O stretching of the ester groups, the C-O stretching, and various C-H stretching and bending modes of the ethyl and cyclobutane moieties.

Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound Experimental data obtained from publicly available spectral databases. Predicted values are illustrative of typical DFT calculation outcomes for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretching (alkyl) | 2900-3000 | ~2980, ~2940 |

| C=O stretching (ester) | ~1730 | ~1725 |

| C-O stretching (ester) | 1100-1300 | ~1250, ~1180 |

The accuracy of these predictions is highly dependent on the computational model used. More sophisticated calculations can also account for solvent effects, which can influence spectroscopic properties. While a dedicated, peer-reviewed computational study on this compound is not readily found, the application of established theoretical methods provides a robust framework for predicting and interpreting its spectroscopic data.

Analytical and Spectroscopic Characterization of Diethyl 1,1 Cyclobutanedicarboxylate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for determining the purity of Diethyl 1,1-cyclobutanedicarboxylate and for its isolation from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

A prevalent method for analyzing this compound is reverse-phase (RP) HPLC. This technique separates compounds based on their hydrophobicity. For this compound, a typical RP-HPLC method utilizes a C18 or a specialized Newcrom R1 column. chemicalbook.com The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. chemicalbook.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. chemicalbook.com This method is not only effective for purity assessment but is also scalable for preparative separation to isolate the compound. chemicalbook.com

Gas Chromatography (GC):

Gas chromatography is another powerful technique for assessing the purity of the volatile compound this compound. Commercial sources often specify a purity of ≥98.0% as determined by GC, attesting to the method's reliability for quality control. While specific column and temperature programs can vary, GC analysis provides a robust measure of the compound's purity by separating it from any volatile impurities.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, HRMS)

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The ethyl groups give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons of the cyclobutane (B1203170) ring produce multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon of the cyclobutane ring, the methylene carbons of the cyclobutane ring, and the carbons of the ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded as a neat liquid using a capillary cell, exhibits strong absorption bands characteristic of its structure. nist.gov Key absorptions include:

A strong C=O stretching vibration for the ester functional groups.

C-O stretching vibrations.

C-H stretching and bending vibrations for the aliphatic cyclobutane and ethyl groups.

High-Resolution Mass Spectrometry (HRMS):

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound and its fragments, allowing for the determination of its molecular weight and elemental composition. In GC-MS analysis, this compound undergoes fragmentation upon electron ionization. The resulting mass spectrum shows a characteristic pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (200.23 g/mol ). nist.govresearchgate.net Common fragments observed include peaks at m/z values of 155, 127, 108, 99, and 29. nist.gov The base peak is often observed at m/z 99. nist.gov

| Analytical/Spectroscopic Data for this compound | |

| ¹H NMR | Data not available in detail in search results. |

| ¹³C NMR | Data not available in detail in search results. |

| FT-IR (Neat) | Data not available in detail in search results. |

| GC-MS (m/z) | 155, 127, 108, 99 (base peak), 29. nist.gov |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

Environmental Fate and Toxicology Research on Diethyl 1,1 Cyclobutanedicarboxylate

Biodegradation Studies and Predictions

These models function by comparing the chemical structure of a compound to the structures of other chemicals for which biodegradation data is known. Diethyl 1,1-cyclobutanedicarboxylate is a diester of a dicarboxylic acid. Generally, esters are susceptible to hydrolysis, which can be a significant initial step in their biodegradation. The ester linkages can be cleaved by esterase enzymes, which are widespread in microorganisms. This initial breakdown would yield ethanol (B145695) and 1,1-cyclobutanedicarboxylic acid. Both of these breakdown products are expected to be readily biodegradable.

Predictive models for biodegradability often classify substances as readily biodegradable or not. Based on the presence of the ester functional groups and the relatively simple cyclic structure, it is predicted that this compound would undergo biodegradation in the environment.

Table 1: Predicted Biodegradation of this compound

| Prediction Method | Predicted Outcome | Rationale |

|---|---|---|

| Structural Analogy | Likely to be biodegradable | Ester linkages are susceptible to microbial hydrolysis. |

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues. This is often estimated using the octanol-water partition coefficient (logKow), which measures a chemical's lipophilicity. A high logKow value suggests a greater potential for bioaccumulation.

Experimental data for the logKow of this compound is not available. However, computational models can provide an estimated value. The estimated logKow can then be used to predict the Bioconcentration Factor (BCF), which is a measure of the extent of chemical accumulation in an aquatic organism from the water.

Given its molecular structure, the logKow for this compound is likely to be in a range that suggests a low to moderate potential for bioaccumulation. Chemicals with a logKow below 3 are generally considered to have a low bioaccumulation potential.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| logKow (Octanol-Water Partition Coefficient) | Not experimentally determined; predicted to be low to moderate. | Indicates a preference for fatty tissues over water, but not to a high degree. |

Volatility and Environmental Distribution

The environmental distribution of a chemical is governed by its physical and chemical properties, including its volatility, water solubility, and partitioning behavior. This compound is described as a liquid that is insoluble in water. chemicalbook.comfishersci.ca

Its volatility can be inferred from its boiling point and vapor pressure. The reported boiling point is 104-105 °C at 12 mm Hg. chemicalbook.com This indicates that it is a relatively low-volatility compound under standard conditions.

The distribution of a chemical between air and water is described by its Henry's Law Constant. While an experimental value is not available, it can be estimated using computational methods. Given its low vapor pressure and low water solubility, the compound is expected to partition to soil and sediment if released into the environment. A safety data sheet notes that it may enter the environment due to its volatility, suggesting some potential for atmospheric distribution. fishersci.com

Table 3: Physicochemical Properties and Environmental Distribution of this compound

| Property | Value | Implication for Environmental Distribution |

|---|---|---|

| Physical State | Liquid | Can be transported in liquid form. |

| Water Solubility | Insoluble chemicalbook.comfishersci.ca | Limited distribution in the aqueous phase; likely to adsorb to organic matter in soil and sediment. |

| Boiling Point | 104-105 °C at 12 mm Hg chemicalbook.com | Low volatility, suggesting limited partitioning to the atmosphere. |

| Vapor Pressure | No data available | Expected to be low based on the boiling point. |

Risk Assessment Methodologies

A formal environmental risk assessment for this compound would follow a standard framework that includes four main steps: hazard identification, exposure assessment, effects assessment, and risk characterization. researchgate.net

Hazard Identification: This step would involve determining the potential adverse effects of the compound on environmental receptors, such as aquatic organisms and soil-dwelling organisms. As there is limited toxicological data available, this would likely rely on data from similar chemicals (e.g., other diesters) and QSAR predictions. capotchem.cn

Exposure Assessment: This involves estimating the concentrations of the chemical that environmental receptors are likely to be exposed to. This would require information on the sources of release, its environmental fate and transport (as discussed in the sections above), and the characteristics of the receiving environment.

Effects Assessment (Dose-Response Assessment): This step quantifies the relationship between the exposure concentration and the severity of adverse effects. This would necessitate ecotoxicological testing on relevant species (e.g., fish, invertebrates, algae) to determine endpoints such as the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the probability and magnitude of adverse effects in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

For esters like this compound, a key consideration in the risk assessment would be the potential for hydrolysis and the toxicity of its breakdown products. mdpi.com Given the lack of empirical data for this specific compound, any current risk assessment would be highly uncertain and would primarily serve to identify data gaps for future research.

Future Directions in Diethyl 1,1 Cyclobutanedicarboxylate Research

Exploration of Novel Synthetic Pathways

The classical synthesis of diethyl 1,1-cyclobutanedicarboxylate typically involves the alkylation of diethyl malonate with 1,3-dihalopropanes, such as 1,3-dibromopropane (B121459) or trimethylene chlorobromide, in the presence of a base like sodium ethoxide. orgsyn.orgchemicalbook.com Another established method is the peroxide-catalyzed addition of hydrogen bromide to diethyl allylmalonate, followed by intramolecular cyclization. orgsyn.orgchemicalbook.com While effective, these methods present opportunities for improvement and innovation.

Future research will likely focus on developing novel synthetic strategies that offer higher yields, milder reaction conditions, and greater atom economy. Key areas of exploration may include:

Catalytic Cycloaddition Reactions: Investigating transition-metal-catalyzed [2+2] cycloadditions between an allene and a suitably substituted alkene could provide a more direct and atom-economical route to the cyclobutane (B1203170) core.

Phase-Transfer Catalysis: Employing phase-transfer catalysts in the traditional alkylation reaction could enhance reaction rates and yields while potentially reducing the need for strictly anhydrous conditions and simplifying product work-up. chemicalbook.com

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could offer superior control over reaction parameters, leading to improved safety, consistency, and scalability.

Enzymatic Synthesis: Exploring biocatalytic routes, using enzymes to construct the cyclobutane ring, could offer unparalleled stereoselectivity and operate under environmentally benign aqueous conditions.

A comparison of current and potential future synthetic approaches is summarized below.

| Feature | Current Methods (e.g., Malonic Ester Synthesis) | Potential Future Pathways |

| Primary Reactants | Diethyl malonate, 1,3-dihalopropanes | Allenes, Alkenes, Biocatalytic substrates |

| Key Reagents | Stoichiometric strong bases (e.g., sodium ethoxide) | Catalytic metals, Phase-transfer catalysts, Enzymes |

| Solvents | Absolute ethanol (B145695), Benzene/Ethanol mixtures orgsyn.org | Greener solvents (e.g., ionic liquids, supercritical CO2), Aqueous media |

| Key Limitations | Side product formation, chemicalbook.com Need for anhydrous conditions orgsyn.org | Catalyst cost and recovery, Substrate scope limitations |

| Potential Advantages | --- | Higher atom economy, Milder conditions, Improved selectivity |

Diversification of Chemical Transformations

The current utility of this compound largely stems from its conversion to other cyclobutane derivatives. For instance, it can be readily saponified to 1,1-cyclobutanedicarboxylic acid, which can then be decarboxylated to yield cyclobutanecarboxylic acid. orgsyn.orgorgsyn.org This acid, in turn, serves as a starting point for further functionalization, such as free-radical chlorination to produce 3-chlorocyclobutanecarboxylic acid. orgsyn.org

The future of its chemical utility lies in diversifying the transformations of both the ester functional groups and the cyclobutane ring itself. Research in this area could branch into:

Asymmetric Hydrolysis: Developing methods for the selective hydrolysis of one of the two ester groups to generate chiral cyclobutane building blocks.

Ring-Opening Polymerization: Investigating the controlled ring-opening of the cyclobutane moiety to produce novel polymers with unique aliphatic backbones.

Functionalization of the Ring: Exploring C-H activation strategies to introduce functional groups directly onto the cyclobutane ring at the C2 or C3 positions, bypassing the need for multi-step sequences.

Reduction and Derivatization: Selective reduction of the ester groups to alcohols or aldehydes to create a wider array of cyclobutane-containing synthons for complex molecule synthesis.

Expansion into New Application Areas

The primary documented application for this compound is as an intermediate in the pharmaceutical industry. fishersci.ca Its role as a key building block for the anticancer drug Carboplatin is well-established. fishersci.cathermofisher.com However, the unique structural properties conferred by the compact, strained cyclobutane ring suggest a much broader potential.

Future research is expected to push the boundaries of its application into new domains:

Agrochemicals: The cyclobutane motif is present in some pesticides and herbicides. Derivatives of this compound could be screened for novel biological activities in this sector.

Materials Science: The rigid, spirocyclic nature of the molecule makes it an attractive monomer for the synthesis of specialty polymers, such as polyesters and polyamides, with enhanced thermal stability and specific mechanical properties.

Fragrance and Flavors: Small-ring carbocyclic compounds are often used in the fragrance industry. Exploring derivatives of this compound could lead to the discovery of new aromatic compounds.

Liquid Crystals: The defined geometry of the cyclobutane ring could be exploited in the design of new liquid crystalline materials.

| Current Application Area | Potential Future Application Areas | Rationale for Expansion |

| Pharmaceutical Intermediate (e.g., Carboplatin) fishersci.cathermofisher.com | Agrochemicals | Screening for novel herbicidal/pesticidal activity |

| Specialty Polymers | Rigid cyclobutane core for enhanced thermal/mechanical properties | |

| Fragrances | Small carbocyclic scaffold is common in fragrance molecules | |

| Liquid Crystals | Defined molecular geometry is crucial for liquid crystal design |

Advanced Computational Modeling for Structure-Activity Relationships

The field of drug discovery and materials science is increasingly reliant on computational methods to predict molecular properties and guide experimental work. For derivatives of this compound, advanced computational modeling can accelerate the discovery of new applications by establishing clear structure-activity relationships (SAR). nih.govnih.gov

Future directions in this area will involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of novel derivatives with their biological activity (e.g., anticancer, herbicidal). nih.gov This can help prioritize which compounds to synthesize and test.

Molecular Docking: Using computer simulations to model how molecules derived from this compound might bind to specific biological targets, such as enzymes or receptors. This is crucial for rational drug design.

Materials Property Prediction: Employing computational chemistry to predict the physical and chemical properties (e.g., glass transition temperature, refractive index, solubility) of polymers and other materials synthesized from this precursor.

Reaction Mechanism Studies: Using quantum mechanical calculations to elucidate the mechanisms of novel synthetic reactions, thereby optimizing reaction conditions and predicting outcomes.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comijpdd.org Applying these principles to the synthesis and transformation of this compound is a critical future direction.

Key research goals will include:

Development of Catalytic Processes: Shifting from stoichiometric reagents (like sodium ethoxide) to catalytic systems for the core synthesis can significantly reduce waste and improve efficiency. semanticscholar.org

Use of Greener Solvents: The traditional synthesis uses solvents like ethanol and benzene. orgsyn.org Research into replacing these with more environmentally benign alternatives such as water, supercritical CO2, or ionic liquids is a high priority. rsc.org

Improving Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com This involves minimizing the use of protecting groups and designing more efficient reactions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com This approach could be applied to accelerate the cyclization step in its synthesis.

By focusing on these sustainable approaches, the chemical community can ensure that the future production and use of this compound and its derivatives are both economically viable and environmentally responsible.

常见问题

Q. What are the common synthetic routes for preparing Diethyl 1,1-cyclobutanedicarboxylate, and how is its purity validated?

this compound is synthesized via esterification of 1,1-cyclobutanedicarboxylic acid with ethanol under acidic conditions. Alternatively, it can be derived from cyclobutane precursors through carboxylation followed by esterification. Purity is validated using elemental analysis (C, H, O content) and spectroscopic techniques such as -NMR (to confirm ester group protons) and IR spectroscopy (to identify carbonyl stretching vibrations at ~1740 cm) .

Q. How is this compound utilized in the synthesis of platinum-based anticancer agents?

The compound serves as a ligand precursor in platinum(II/IV) complexes. For example, it replaces chloride ligands in cisplatin analogs to form carboplatin derivatives. The 1,1-cyclobutanedicarboxylate (CBDCA) ligand stabilizes platinum centers, modulates hydrolysis rates, and reduces systemic toxicity compared to cisplatin. Synthesis involves reacting platinum ammine precursors (e.g., ) with CBDCA under controlled pH and temperature .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound and its metal complexes?

Key methods include:

- X-ray crystallography : Resolves the geometry of platinum-CBDCA complexes (e.g., bond lengths and angles between Pt and the dicarboxylate).

- -NMR : Tracks platinum coordination environments during redox reactions.

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns of intermediates .

Advanced Research Questions

Q. How does the hydrolysis kinetics of the 1,1-cyclobutanedicarboxylate ligand influence the pharmacological activity of carboplatin?

The CBDCA ligand hydrolyzes intracellularly to release active platinum species. Kinetic studies (using UV-Vis or HPLC) show that CBDCA’s slower hydrolysis (compared to cisplatin’s chloride ligands) delays DNA adduct formation, reducing acute toxicity but requiring higher doses for efficacy. The rate is pH-dependent and influenced by cellular chloride concentrations .

Q. What experimental strategies resolve contradictions in ototoxicity data for carboplatin derivatives containing 1,1-cyclobutanedicarboxylate?

Discrepancies in ototoxicity studies (e.g., sensorineural hearing loss in pediatric vs. adult patients) are addressed by:

- Dose-response profiling : Correlating platinum-DNA adduct levels (quantified via atomic absorption spectroscopy) with auditory thresholds.

- In vitro models : Using cochlear organoids to isolate direct ototoxic effects from systemic variables.

- Comparative studies : Contrasting CBDCA complexes with oxalate or malonate analogs to identify ligand-specific toxicity .

Q. How does the 1,1-cyclobutanedicarboxylate ligand affect the redox chemistry of platinum(IV) prodrugs?

In Pt(IV) prodrugs, CBDCA modulates reduction potentials (measured via cyclic voltammetry) and influences intracellular activation. For example, Pt(IV)-CBDCA complexes exhibit slower reduction rates than chloride-containing analogs, delaying cytotoxic effects. Mechanistic studies combine -NMR and HPLC to track reduction intermediates .

Q. What computational methods predict the binding affinity of 1,1-cyclobutanedicarboxylate-platinum complexes with DNA and proteins?

Density Functional Theory (DFT) calculates charge distribution and steric effects of CBDCA ligands, predicting adduct formation at purine N7 sites. Molecular docking simulations (e.g., AutoDock) model interactions with DNA repair proteins (e.g., HMGB1), explaining resistance mechanisms in cancer cells .

Methodological Notes

- Contradiction Analysis : Cross-validate in vitro cytotoxicity (MTT assays) with in vivo pharmacokinetics (platinum biodistribution studies) to account for metabolic variability .

- Advanced Characterization : Use synchrotron X-ray absorption spectroscopy (XAS) to probe platinum oxidation states in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。